N-(3,5-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetic sulfanyl acetamide derivative featuring a tricyclic heterocyclic core. The compound combines a 3,5-dimethoxyphenylacetamide moiety with a fused 8-oxa-3,5-diazatricyclic system substituted with an ethyl group and a thioether linkage. While its exact biological role remains uncharacterized in the provided evidence, structurally analogous compounds (e.g., peptidomimetics and heterocyclic acetamides) are known for antimicrobial, antiviral, or protease-inhibitory properties .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-4-25-21(27)20-19(16-7-5-6-8-17(16)30-20)24-22(25)31-12-18(26)23-13-9-14(28-2)11-15(10-13)29-3/h5-11H,4,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRPNQQVYHXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the 3,5-dimethoxyphenyl group: This can be achieved through the methylation of 3,5-dihydroxybenzene using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the tricyclic core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Attachment of the sulfanyl group: The sulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent.
Formation of the acetamide linkage: This can be achieved through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Signal transduction pathways: The compound may influence intracellular signaling pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related acetamide derivatives are summarized below:
Structural Analysis
- Tricyclic Core vs. Linear Backbones : The target compound’s tricyclic system confers rigidity and planar topology, contrasting with the flexible hexan backbones of compounds e–g . This rigidity may enhance binding affinity to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
- Substituent Effects: The 3,5-dimethoxyphenyl group improves solubility compared to the 2,6-dimethylphenoxy groups in compounds e–h, while the ethyl substituent on the tricyclic core may reduce metabolic degradation relative to polar groups (amino, hydroxy) .
Functional Implications
- Bioactivity : Marine-derived acetamides (e.g., salternamides) often exhibit antimicrobial or cytotoxic properties, suggesting the target compound may share similar bioactivity . However, direct evidence is absent in the provided data.
- Pharmacokinetics : The dimethoxy groups may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., benzyl in compound h ), though this requires experimental validation .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique structural framework characterized by a dimethoxyphenyl moiety and a diazatricyclo core linked through a sulfanyl group to an acetamide functional group. The molecular formula is C20H26N2O5S, with a molecular weight of approximately 394.50 g/mol.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties may be inferred from related compounds in the literature. For instance, derivatives of thiazolidinones have shown promising results in reducing inflammatory markers in vitro and in vivo . Further studies are needed to evaluate the specific anti-inflammatory mechanisms of this compound.
In Silico Studies
Recent advancements in computational chemistry have allowed for in silico studies to predict the pharmacokinetic behavior of compounds like this compound. Molecular docking studies suggest that this compound may interact favorably with specific protein targets involved in disease pathways .
Synthesis and Evaluation
A comprehensive study synthesized various derivatives of structurally related compounds and evaluated their biological activities. The synthesis involved condensation reactions followed by cyclization processes that yielded several promising candidates with notable antimicrobial and anti-inflammatory activities .
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Reference |
|---|---|---|---|
| Compound A | High | Moderate | |
| Compound B | Moderate | High | |
| N-(3,5-Dimethoxyphenyl)-... | TBD | TBD | TBD |
Note: TBD indicates that specific data for N-(3,5-dimethoxyphenyl)-... is currently unavailable but is anticipated based on structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
